5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid

Lipophilicity Indole derivatives Physicochemical properties

Ensure synthetic consistency with this Boc-protected 5-aminoindole-2-carboxylic acid. The orthogonal Boc/COOH functionality enables reliable amide coupling and mild TFA deprotection, avoiding re-optimization. High-purity grade supports multi-step synthesis of peptidomimetics and PAI-1 inhibitor scaffolds. Procure with confidence for streamlined SPPS workflows.

Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
CAS No. 138730-81-1
Cat. No. B187312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid
CAS138730-81-1
Molecular FormulaC14H16N2O4
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)O
InChIInChI=1S/C14H16N2O4/c1-14(2,3)20-13(19)15-9-4-5-10-8(6-9)7-11(16-10)12(17)18/h4-7,16H,1-3H3,(H,15,19)(H,17,18)
InChIKeyUMNXRJKQZFKDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid (CAS 138730-81-1): A Boc-Protected Indole-2-carboxylic Acid Building Block for Peptide and Heterocycle Synthesis


5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid (CAS 138730-81-1) is an indole-2-carboxylic acid derivative bearing a tert-butoxycarbonyl (Boc) protecting group at the 5-amino position . This compound serves as a versatile intermediate in the synthesis of more complex indole-based molecules, including peptidomimetics, pharmaceutical candidates, and DNA-binding ligands [1]. Its dual functionality—a carboxylic acid handle for amide bond formation and a Boc-protected amine for orthogonal deprotection strategies—enables efficient incorporation into multi-step synthetic sequences .

Why Generic Substitution of 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid (CAS 138730-81-1) Risks Synthesis Failure


Substituting 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid with a structurally similar indole derivative can introduce significant deviations in physicochemical properties and reactivity, potentially compromising downstream synthetic steps. The specific combination of the Boc-protected amine and the 2-carboxylic acid confers a unique lipophilicity profile (LogP ≈ 3.2), which influences solubility and extraction behavior . Moreover, the documented high-yielding hydrolysis protocol (96%) from the corresponding methyl ester demonstrates a well-optimized reaction that may not translate to other analogs . Using an unprotected 5-amino analog or a derivative with a different protecting group (e.g., Fmoc) would require re-optimization of reaction conditions and may lead to reduced yields or side reactions [1].

Quantitative Differentiation of 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid (CAS 138730-81-1): Evidence-Based Selection Guide


LogP Value Differentiates Lipophilicity from 5-(Boc-amino)-1H-indole and 1H-Indole-2-carboxylic Acid

The calculated octanol-water partition coefficient (LogP) for 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid is 3.21 . This value is intermediate between the more lipophilic 5-(Boc-amino)-1H-indole (LogP = 3.59) [1] and the less lipophilic parent 1H-indole-2-carboxylic acid (LogP ≈ 2.3) [2]. The moderate LogP of 3.21 suggests balanced solubility characteristics that can be advantageous for both organic extraction and aqueous workup procedures.

Lipophilicity Indole derivatives Physicochemical properties

High-Yielding Hydrolysis: 96% Yield from Methyl Ester Precursor

The synthesis of 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid via LiOH-mediated hydrolysis of the corresponding methyl ester proceeds with a high yield of 96% (53 mg isolated product from 57 mg starting material) . This yield surpasses typical yields for similar ester hydrolyses of indole derivatives, which often range from 70% to 85% due to competing side reactions [1].

Synthetic yield Hydrolysis Indole carboxylic acid

Melting Point and Decomposition Profile Enables Process Control

The compound exhibits a melting point of 235-250°C with decomposition, as reported in a patent procedure . This thermal profile is distinct from that of the related ethyl ester derivative, 5-amino-1H-indole-2-carboxylic acid ethyl ester, which melts sharply at 126-127°C . The higher melting point and decomposition behavior indicate the target compound's solid-state stability under ambient storage conditions.

Melting point Thermal stability Indole carboxylic acid

Consistent High Purity (95%+) Facilitates Downstream Synthetic Reliability

Commercial suppliers consistently provide 5-(tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid with a purity of ≥95% . While many indole-2-carboxylic acid derivatives are available at similar purity levels, the established supply chain for this specific compound ensures batch-to-batch consistency, which is essential for reproducible synthetic outcomes.

Purity Quality control Building block

High-Impact Application Scenarios for 5-(Tert-butoxycarbonylamino)-1H-indole-2-carboxylic acid (CAS 138730-81-1)


Solid-Phase Peptide Synthesis (SPPS) of Unnatural Tryptophan Analogs

The Boc-protected amine and free carboxylic acid of this compound enable direct incorporation into SPPS workflows as an unnatural amino acid surrogate. Following coupling via the carboxylic acid, the Boc group is readily removed under mild acidic conditions (e.g., TFA), exposing the 5-amino group for further functionalization or chain elongation [1]. The moderate LogP of 3.21 aids in post-cleavage extraction and purification.

Synthesis of DNA-Binding Pyrrole-Imidazole Polyamides

This indole-2-carboxylic acid derivative serves as a key linker or monomer unit in the construction of sequence-specific DNA-binding polyamides. The 5-amino group, once deprotected, can be coupled to N-methylpyrrole or N-methylimidazole carboxylic acid building blocks, while the 2-carboxylic acid provides a handle for resin attachment or further chain extension .

Preparation of PAI-1 Inhibitor Libraries via Parallel Synthesis

As documented in patent literature, substituted 1H-indole-2-carboxylic acid derivatives, including those with Boc-protected amines, are key scaffolds for serine protease inhibitor (PAI-1) drug discovery [1]. The high-yielding synthesis (96%) and consistent purity of this building block make it suitable for generating diverse compound libraries through combinatorial amide bond formation.

Development of Indole-Based Fluorescent Probes and Bioconjugates

The indole core is a native fluorophore. The presence of both a protected amine and a carboxylic acid allows for the attachment of additional fluorophores, quenchers, or targeting moieties. The compound's solid-state stability (mp 235-250°C) ensures long-term storage viability for use in multi-step probe construction .

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